[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate

anomeric purity carbohydrate characterization quality control

Avoid failed glycosylations caused by anomer contamination (α-anomer mp 97-98°C vs. β 137-138°C). This β-D-glucose tetraacetate provides a free equatorial 2-OH, enabling orthogonal protection and direct C-2 modifications without selective deprotection steps required for pentaacetate. - **Key differentiator:** Free 2-OH vs. fully acetylated analogs - **Rapid QC:** mp 137-138°C, [α]D +26° (c 1, CHCl₃) - **Supply:** Bulk research quantities, stability-documented

Molecular Formula C14H20O10
Molecular Weight 348.30 g/mol
CAS No. 13036-15-2
Cat. No. B12321420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate
CAS13036-15-2
Molecular FormulaC14H20O10
Molecular Weight348.30 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3
InChIKeySHBHJRVMGYVXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,6-Tetra-O-acetyl-β-D-glucopyranose: C-2 Differentiated Building Block


1,3,4,6-Tetra-O-acetyl-β-D-glucopyranose (CAS 13036-15-2), also referred to as [(2R,3R,4R,5S,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate, is a peracetylated glucopyranose derivative in which the hydroxyl groups at positions 1, 3, 4, and 6 are acetyl-protected, leaving a free hydroxyl at C-2 [1]. This precise acetylation pattern makes the compound a differentiated intermediate for regioselective carbohydrate chemistry, distinguishing it from fully protected analogs such as 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and from epimeric peracetylated hexoses, thereby enabling orthogonal synthetic strategies that are inaccessible to its closest comparators [2].

Why Generic Substitution Is Scientifically Invalid


Despite sharing the same molecular formula (C14H20O10) as other peracetylated hexoses, 1,3,4,6-tetra-O-acetyl-β-D-glucopyranose cannot be interchanged with its α-anomer, its fully acetylated pentaacetate counterpart (C16H22O11), or epimeric tetraacetates such as the mannose derivative. The anomeric configuration (β vs. α) profoundly impacts melting point (137–138 °C vs. 97–98 °C) and specific optical rotation ([α]D +26° vs. +145°) [1]. The free equatorial 2‑OH in the β‑gluco‑configured tetraacetate offers a unique reactive handle for regioselective glycosylation, orthogonal protection, and chemoenzymatic hydrolysis that is absent in the pentaacetate and sterically or stereoelectronically distinct in the manno‑ or galacto‑configured analogs [2]. Procuring the correct compound therefore directly determines the feasibility and selectivity of downstream synthetic sequences.

Quantitative Differentiation Evidence Against Closest Comparators


Melting Point and Optical Rotation for Anomeric Identity Verification

The β-anomer of 1,3,4,6-tetra-O-acetyl-D-glucopyranose exhibits a melting point of 137–138 °C and a specific rotation [α]D of +26° (chloroform), in marked contrast to the α-anomer which melts at 97–98 °C and displays [α]D +145° (chloroform) [1]. These large quantitative differences allow unambiguous anomeric assignment and ensure batch-to-batch consistency in anomerically sensitive synthetic workflows.

anomeric purity carbohydrate characterization quality control

Physical Property Signatures vs. Pentaacetate

1,3,4,6-Tetra-O-acetyl-β-D-glucopyranose melts at 137–138 °C with [α]D +26°, whereas the fully acetylated pentaacetate melts at 127–135 °C and shows a much lower optical rotation of +4 to +6° [1]. The tetraacetate’s higher melting point and 4‑ to 6‑fold larger optical rotation provide clear physical-property signatures that prevent accidental substitution by the more common pentaacetate.

acetylation degree thermal stability physical property screening

Physicochemical Fingerprinting for Epimer Discrimination

The gluco‑configured tetraacetate (mp 137–138 °C, [α]D +26°) differs from the manno‑configured analog (mp 160–161 °C, [α]D −68° in pyridine) [1]. The 23 °C melting point difference and, critically, the reversal of optical rotation sign (positive vs. negative) provide a definitive physicochemical fingerprint to distinguish these epimers.

epimer identity sugar configuration physicochemical fingerprinting

Direct Regioselective C-2 Functionalization Capability

The presence of a single free hydroxyl at C‑2 allows 1,3,4,6-tetra-O-acetyl-β-D-glucopyranose to serve as a direct glycosyl acceptor or a scaffold for site‑specific acylation, etherification, or oxidation without requiring additional deprotection steps. This structural feature has been exploited in the direct synthesis of β‑neohesperidose hepta‑acetate from the tetraacetate, a transformation that would require selective C‑2 deprotection if starting from the pentaacetate [1]. In contrast, the fully acetylated pentaacetate offers no free hydroxyl for direct coupling, and the mannose epimer places the 2‑OH in an axial orientation with different reactivity patterns.

regioselective derivatization C‑2 glycosylation protected intermediate utility

Optimal Deployment Scenarios Based on Differentiation Evidence


Anomeric Verification in Oligosaccharide Synthesis

When synthetic protocols require the β‑configured glucose tetraacetate as a glycosyl acceptor, the melting point (137–138 °C) and optical rotation (+26°) serve as rapid in‑house identity tests to confirm that the correct anomer has been received, avoiding the α‑anomer (mp 97–98 °C, [α]D +145°) which would lead to completely different glycosylation outcomes [1].

Streamlined C-2 Derivatization Without Pre-Activation

In medicinal chemistry programs requiring site‑specific C‑2 modifications of glucose, the free 2‑OH in this tetraacetate eliminates the need for a selective deprotection step otherwise required when using the pentaacetate. This one‑step advantage directly reduces synthesis cycle time and increases overall yield window, as exemplified by the direct coupling used to synthesize neohesperidose hepta‑acetate [2].

Epimer Discrimination in Hexose Building Block Supply

For laboratories that stock multiple peracetylated hexoses, the large melting point gap (137–138 °C for gluco‑ vs. 160–161 °C for manno‑tetraacetate) and the reversal of optical rotation sign provide a definitive confirmatory assay to prevent cross‑epimer contamination, ensuring the integrity of stereospecific glycosidic bond formation [1].

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